Cas no 1214382-03-2 (3',4-Difluorobiphenyl-2-carbonitrile)

3',4-Difluorobiphenyl-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3',4-difluorobiphenyl-2-carbonitrile
- 3',4-Difluorobiphenyl-2-carbonitrile
-
- Inchi: 1S/C13H7F2N/c14-11-3-1-2-9(6-11)13-5-4-12(15)7-10(13)8-16/h1-7H
- InChI Key: MFIJSOXZLUZEJA-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC(=CC=1C#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 283
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8
3',4-Difluorobiphenyl-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011000011-1g |
3',4-Difluorobiphenyl-2-carbonitrile |
1214382-03-2 | 97% | 1g |
$1504.90 | 2023-09-04 | |
Alichem | A011000011-500mg |
3',4-Difluorobiphenyl-2-carbonitrile |
1214382-03-2 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Alichem | A011000011-250mg |
3',4-Difluorobiphenyl-2-carbonitrile |
1214382-03-2 | 97% | 250mg |
$489.60 | 2023-09-04 |
3',4-Difluorobiphenyl-2-carbonitrile Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 3',4-Difluorobiphenyl-2-carbonitrile
Recent Advances in the Study of 3',4-Difluorobiphenyl-2-carbonitrile (CAS: 1214382-03-2) in Chemical Biology and Pharmaceutical Research
The compound 3',4-Difluorobiphenyl-2-carbonitrile (CAS: 1214382-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel kinase inhibitors and its promising activity in modulating specific signaling pathways involved in cancer and inflammatory diseases.
One of the most notable advancements in the study of 3',4-Difluorobiphenyl-2-carbonitrile is its application in the synthesis of small-molecule inhibitors targeting tyrosine kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of kinases, including EGFR and VEGFR, which are critical targets in oncology. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and selectivity profiles of these derivatives, providing valuable insights for future drug design.
In addition to its kinase inhibitory properties, 3',4-Difluorobiphenyl-2-carbonitrile has also been investigated for its potential anti-inflammatory effects. A recent preprint on bioRxiv reported that this compound can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The researchers employed a series of cell-based assays and animal models to demonstrate its efficacy in reducing pro-inflammatory cytokine production, suggesting its potential as a lead compound for the development of new anti-inflammatory therapeutics.
Another area of interest is the compound's role in the development of fluorescent probes for biological imaging. A 2024 study in Analytical Chemistry highlighted the use of 3',4-Difluorobiphenyl-2-carbonitrile as a scaffold for designing near-infrared fluorescent dyes with high photostability and biocompatibility. These probes have shown promise in real-time imaging of cellular processes, offering new tools for studying disease mechanisms at the molecular level.
Despite these promising findings, challenges remain in the optimization of 3',4-Difluorobiphenyl-2-carbonitrile-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable asset in the ongoing quest for novel therapeutic agents.
In conclusion, the latest research on 3',4-Difluorobiphenyl-2-carbonitrile (CAS: 1214382-03-2) underscores its potential as a multifaceted tool in chemical biology and drug discovery. Its applications span from kinase inhibition to anti-inflammatory therapy and biological imaging, reflecting the compound's broad utility. Future studies will likely focus on refining its pharmacological properties and exploring its efficacy in more complex disease models, paving the way for its eventual translation into clinical applications.
1214382-03-2 (3',4-Difluorobiphenyl-2-carbonitrile) Related Products
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)




